molecular formula C13H19NO2 B12508686 (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid

(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid

Cat. No.: B12508686
M. Wt: 221.29 g/mol
InChI Key: RILYWZVIHCQXNI-LBPRGKRZSA-N
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Description

(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid is a chiral, synthetic amino acid derivative of significant interest in medicinal chemistry and neuropharmacological research. Its structure features a pentanoic acid backbone linked to a 3,5-dimethylphenyl group, making it a potential intermediate or precursor for the development of pharmaceutical compounds. This compound is of particular research value due to its structural similarity to known inhibitors of nitric oxide synthase (NOS), a family of enzymes responsible for the biosynthesis of nitric oxide (NO) . The active sites of NOS isoforms (neuronal, inducible, and endothelial) are highly conserved, and selective inhibition remains a significant challenge, driving the need for novel compounds . Researchers can investigate this molecule as a potential selective, time-dependent irreversible inhibitor of neuronal NOS (nNOS), given that analogous compounds with sulfur-containing side chains have demonstrated such activity through mechanisms like oxidative dethiolation and demethylation within the enzymatic active site . Furthermore, the valeric acid (pentanoic acid) moiety present in its structure is associated with bioactive profiles. Valeric acid derivatives have demonstrated neuroprotective effects in studies, potentially acting through GABAergic systems, which suggests this compound could be a candidate for research in models of neurodegeneration . This product is provided exclusively For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to conduct their own thorough characterization, including purity and enantiomeric excess analysis, to confirm the compound's suitability for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid

InChI

InChI=1S/C13H19NO2/c1-9-6-10(2)8-11(7-9)4-3-5-12(14)13(15)16/h6-8,12H,3-5,14H2,1-2H3,(H,15,16)/t12-/m0/s1

InChI Key

RILYWZVIHCQXNI-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)CCC[C@@H](C(=O)O)N)C

Canonical SMILES

CC1=CC(=CC(=C1)CCCC(C(=O)O)N)C

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

This method leverages palladium-catalyzed cross-coupling to introduce the 3,5-dimethylphenyl group. A key advantage is mild reaction conditions and compatibility with chiral intermediates.

Reaction Strategy

  • Preparation of 5-Bromo-pentanoic Acid Derivative :

    • Bromination of pentanoic acid derivatives (e.g., using PBr₃ in DCM) to yield 5-bromo-pentanoic acid.
    • Protection of the carboxylic acid as a methyl ester or tert-butyl ester to prevent side reactions during coupling.
  • Synthesis of 3,5-Dimethylphenyl Boronic Acid :

    • Directed ortho-methylation of phenylboronic acid using methylating agents (e.g., methyl iodide) under basic conditions.
  • Cross-Coupling :

    • Pd(PPh₃)₄ catalyzes the coupling between 5-bromo-pentanoic acid and 3,5-dimethylphenyl boronic acid in a mixed solvent system (e.g., DME/H₂O) with K₂CO₃ as a base.
  • Introduction of the (S)-Amino Group :

    • Reductive amination of a ketone intermediate at C2 using (S)-configured chiral auxiliaries (e.g., (S)-Fmoc-protected intermediates) or asymmetric hydrogenation.
Table 1: Representative Reaction Conditions and Yields (Estimated)
Step Reagents/Conditions Yield Reference
Bromination PBr₃, DCM, 0°C 85%
Boronic Acid Synthesis CH₃I, CuI, K₂CO₃, DMF 70%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C 78%
Reductive Amination NH₃, H₂, Pd/C, EtOH 90%

Dynamic Kinetic Resolution (DKR)

This method resolves racemic mixtures using chiral ligands and transition metal catalysts, enabling enantiomerically pure products.

Reaction Strategy

  • Racemic Synthesis :

    • Alkylation of a proline-derived chiral ligand with 3,5-dimethylphenyl iodide to form a diastereomeric nickel(II) complex.
  • Resolution via DKR :

    • Use of (S)-configured ligands (e.g., proline derivatives) with NiCl₂ to selectively complex the (S)-enantiomer.
    • Recycling of the chiral ligand after disassembly of the complex.
  • Functional Group Interconversion :

    • Hydrolysis of the complex to yield (S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid.
Table 2: DKR Parameters for Analogous Systems
Parameter Value Reference
Ligand Recycling Efficiency >90%
Diastereomeric Excess (de) 84–98%
Scale-Up Capacity 20 g

Friedel-Crafts Alkylation

This approach introduces the 3,5-dimethylphenyl group via electrophilic aromatic substitution.

Reaction Strategy

  • Preparation of 3,5-Dimethylbenzene :

    • Methylation of benzene using CH₃I in the presence of AlCl₃.
  • Alkylation to Form Pentanoic Acid Backbone :

    • Friedel-Crafts alkylation of 3,5-dimethylbenzene with a pentenyl chloride or bromide in the presence of AlCl₃.
  • Oxidation to Carboxylic Acid :

    • KMnO₄ or CrO₃-mediated oxidation of the alkylated product to yield 5-(3,5-dimethylphenyl)pentanoic acid.
  • Amination at C2 :

    • Hofmann or Curtius rearrangement to introduce the amino group, followed by chiral resolution.
Table 3: Friedel-Crafts Alkylation Optimization
Parameter Optimal Value Reference
AlCl₃ Loading 2.8 eq
Temperature 96°C
Solvent DCM

Chiral Pool Synthesis

This method utilizes existing chiral building blocks to construct the target molecule.

Reaction Strategy

  • Starting Material :

    • (S)-Valine or (S)-phenylalanine serves as the chiral template.
  • Side-Chain Modification :

    • Introduction of the 3,5-dimethylphenyl group via Suzuki coupling or Ullmann coupling.
  • Backbone Extension :

    • Wittig olefination or Grignard addition to extend the carbon chain to pentanoic acid.
Table 4: Key Challenges in Chiral Pool Synthesis
Challenge Mitigation Strategy
Steric Hindrance Use of bulky protecting groups
Over-Oxidation Controlled redox conditions

Asymmetric Hydrogenation

This method establishes the (S)-configuration at C2 via catalytic hydrogenation.

Reaction Strategy

  • Ketone Intermediate :

    • Synthesis of 2-oxo-5-(3,5-dimethylphenyl)pentanoic acid via oxidation.
  • Hydrogenation :

    • Use of Rh-based chiral catalysts (e.g., (R)-BINAP) under H₂ pressure to yield the (S)-amino alcohol.
  • Oxidation to Acid :

    • Jones reagent or CrO₃-mediated oxidation to form the carboxylic acid.
Table 5: Asymmetric Hydrogenation Performance
Parameter Value
Enantiomeric Excess (ee) >95%
Pressure 50–100 psi H₂
Catalyst Rh/BINAP

Critical Analysis of Methods

Suzuki Coupling offers high functional group tolerance but requires expensive catalysts. DKR enables large-scale production with ligand recycling, ideal for industrial use. Friedel-Crafts is cost-effective but may suffer from regioselectivity issues. Chiral Pool Synthesis minimizes stereochemical ambiguity but relies on limited natural chiral centers. Asymmetric Hydrogenation provides excellent ee but demands specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions .

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pentanoic Acid Family

The following table summarizes key structural and functional differences between (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid and related compounds:

Compound Name Molecular Formula Substituent at C5 Molecular Weight Key Properties/Applications References
This compound C₁₃H₁₉NO₂ 3,5-Dimethylphenyl 221.30 High lipophilicity; potential PET inhibitor (inferred from substituent effects)
(S)-2-Amino-5,5,5-trifluoropentanoic acid C₅H₈F₃NO₂ 5,5,5-Trifluoro 183.12 Synthetic intermediate; enhanced electrophilicity due to fluorine substituents
L-Citrulline (2-Amino-5-(carbamoylamino)pentanoic acid) C₆H₁₃N₃O₃ 5-(Carbamoylamino) 175.19 Nitric oxide precursor; used in treating cardiovascular conditions
(S)-2-Amino-5-(thioureido)pentanoic acid C₆H₁₃N₃O₂S 5-(Thioureido) 191.25 Research chemical; sulfur-containing analog with potential redox activity
(S)-2-Amino-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid C₁₆H₃₀N₄O₆ Complex heterocyclic substituent 374.43 Life sciences research; stabilized by protective groups for targeted delivery
3,5-Dimethylphenyl vs. Halogenated Substituents

The 3,5-dimethylphenyl group in the target compound contrasts with halogenated analogs like (S)-2-Amino-5,5,5-trifluoropentanoic acid. In contrast, fluorine atoms in the trifluoro derivative introduce strong electron-withdrawing effects, which may stabilize intermediates in synthetic pathways or modulate enzyme interactions .

Comparison with PET-Inhibiting Carboxamides

This suggests that the dimethylphenyl group in the target compound could similarly influence bioactivity, though its amino acid backbone may direct interactions toward different biological targets (e.g., amino acid transporters or metabolic enzymes).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid?

  • Methodology :

  • Step 1 : Utilize succinic anhydride derivatives (e.g., ethyl succinamate) for coupling with 3,5-dimethylaniline under mild acidic conditions to form the amide backbone .
  • Step 2 : Introduce stereochemical integrity via chiral auxiliaries or enzymatic resolution, as demonstrated in peptide synthesis protocols for structurally similar amino acids .
  • Step 3 : Purify intermediates via recrystallization (ethanol/water mixtures) and final product using reverse-phase HPLC to ensure >95% purity .
    • Key Considerations : Monitor reaction progress with TLC or LC-MS to prevent racemization during amide bond formation .

Q. How should researchers characterize the stereochemical integrity of this compound?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to ethyl 3-[(3,5-dimethylphenyl)aminocarbonyl]propanoate derivatives .
  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to separate enantiomers .
  • NMR with Chiral Shift Reagents : Use europium(III)-based reagents to distinguish diastereomeric complexes in solution .

Q. What functional groups influence the compound’s reactivity and stability?

  • Functional Groups :

  • Amino and Carboxylic Acid : Participate in zwitterionic interactions, affecting solubility and pH-dependent stability .
  • 3,5-Dimethylphenyl Group : Enhances hydrophobicity and may sterically hinder reactions at the β-carbon .
    • Stability Tests : Conduct accelerated degradation studies (pH 1–13, 40–60°C) with LC-MS monitoring to identify hydrolysis or oxidation products .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?

  • Methodology :

  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding affinity and cell-based assays (e.g., calcium flux) for functional activity .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites or degradation products in biological matrices, as shown in metabolomics studies of phenyl-substituted acids .
  • Dose-Response Analysis : Address non-linear pharmacokinetics by testing multiple concentrations and modeling exposure-response relationships .

Q. What analytical challenges arise when detecting this compound in complex biological samples?

  • Challenges :

  • Matrix Interference : Lipids/proteins in plasma may suppress ionization in LC-MS. Mitigate via protein precipitation (acetonitrile) or SPE cleanup .
  • Low Abundance : Enhance sensitivity using derivatization (e.g., dansyl chloride for amino group tagging) or MRM transitions in tandem MS .
    • Validation : Follow FDA guidelines for LOD/LOQ determination and inter-day precision (<15% RSD) .

Q. What strategies optimize the compound’s solubility for pharmacological assays?

  • Methodology :

  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to maintain colloidal stability without cytotoxicity .
  • pH Adjustment : Utilize buffered solutions (pH 6–8) to exploit zwitterionic properties, improving aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release, as validated for structurally related amino acid derivatives .

Q. How can computational modeling predict interactions with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., NMDA or opioid receptors) based on guanidine-containing analogs .
  • MD Simulations : Analyze conformational stability in lipid bilayers (GROMACS) to assess membrane permeability .
    • Validation : Cross-reference predictions with SPR or radioligand binding assays .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in reported synthetic yields?

  • Troubleshooting :

  • Reagent Purity : Ensure anhydrous conditions for amine coupling (e.g., use molecular sieves) to prevent side reactions .
  • Byproduct Analysis : Characterize impurities via HRMS and adjust stoichiometry (e.g., reduce excess succinic anhydride) .
    • Case Study : Reproduce synthesis of ethyl N-(3,5-dimethylphenyl)succinamate, where unreacted aniline removal via HCl wash improved yield by 20% .

Q. What methods validate the compound’s role in metabolic pathways?

  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs (e.g., at the amino group) for tracer studies in cell cultures .
  • Enzymatic Assays : Incubate with candidate enzymes (e.g., transaminases) and monitor product formation via NMR or enzymatic coupled assays .

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